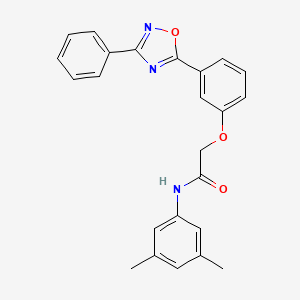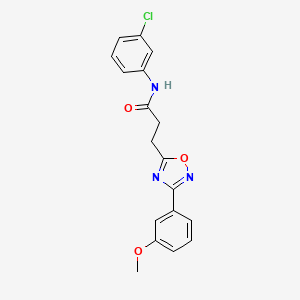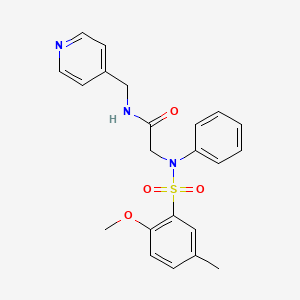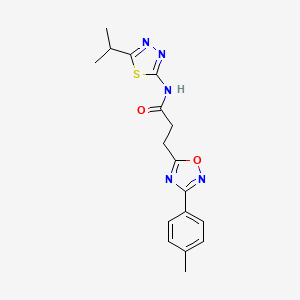
N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been widely used in scientific research due to its potent inhibitory activity against N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide by N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can lead to changes in gene expression and has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mechanism of Action
N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibits N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide by binding to the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histone proteins, leading to changes in gene expression. The exact mechanism of how this compound binds to N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is still under investigation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to cell death. It can also inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. In neurodegenerative diseases, it can promote neuronal survival and prevent neuroinflammation. In inflammatory disorders, it can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, which makes it a valuable tool for studying the role of N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in gene expression and disease. It is also stable and can be easily synthesized in large quantities. However, it has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It can also have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, including how it binds to N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and how it affects gene expression. Additionally, researchers can explore its potential as a tool for epigenetic editing and as a probe for HDAC activity in cells.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-(2-bromoethyl)acetamide to yield the final product. This method has been optimized to produce high yields of pure compound suitable for scientific research.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-11-17(2)13-20(12-16)25-22(28)15-29-21-10-6-9-19(14-21)24-26-23(27-30-24)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDMQXSJKKAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7688842.png)



![N-(3-chloro-2-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7688880.png)

